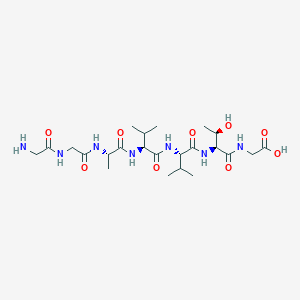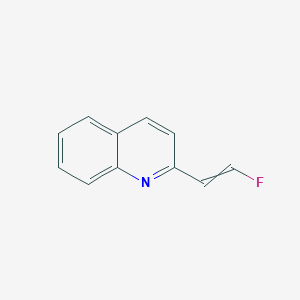
2-(2-Fluoroethenyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoroethenyl)quinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in medicinal chemistry, synthetic organic chemistry, and industrial applications due to its versatile reactivity and potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoroethenyl)quinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the reaction of 2-aminoaryl aldehydes or ketones with fluorinated reagents under specific conditions . Another approach involves the use of cyclization reactions mediated by catalysts such as Cp2ZrCl2 and I2 at room temperature .
Industrial Production Methods
Industrial production of this compound often employs green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. For example, the use of nanostructured TiO2 photocatalysts under microwave irradiation has been reported for the efficient synthesis of quinoline derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluoroethenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the fluorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines with enhanced biological activities .
Applications De Recherche Scientifique
2-(2-Fluoroethenyl)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications as an antibacterial, antiviral, and anticancer agent.
Mécanisme D'action
The mechanism of action of 2-(2-Fluoroethenyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to cell death . In anticancer applications, it may inhibit key signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethyl)quinoline
- 2-(Chloroethenyl)quinoline
- 2-(Bromoethenyl)quinoline
Uniqueness
2-(2-Fluoroethenyl)quinoline is unique due to the presence of the fluoroethenyl group, which enhances its biological activity and chemical stability compared to other halogenated quinolines. The fluorine atom’s high electronegativity and small size contribute to the compound’s unique reactivity and interaction with biological targets .
Propriétés
Numéro CAS |
651025-11-5 |
|---|---|
Formule moléculaire |
C11H8FN |
Poids moléculaire |
173.19 g/mol |
Nom IUPAC |
2-(2-fluoroethenyl)quinoline |
InChI |
InChI=1S/C11H8FN/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-8H |
Clé InChI |
UUEJBKDXSSJCMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C=CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


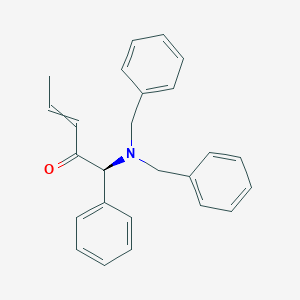
![1,2,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B15167122.png)
![3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole](/img/structure/B15167126.png)
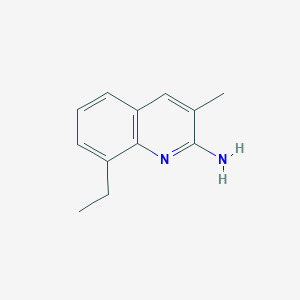
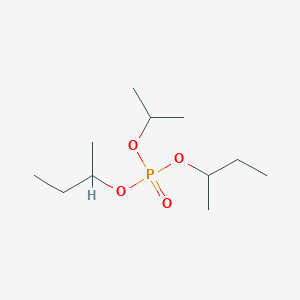
![2-(4-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15167156.png)
![Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI)](/img/structure/B15167162.png)
![4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol](/img/structure/B15167168.png)

![2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile](/img/structure/B15167181.png)
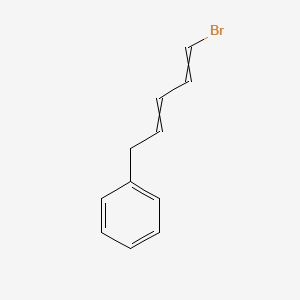
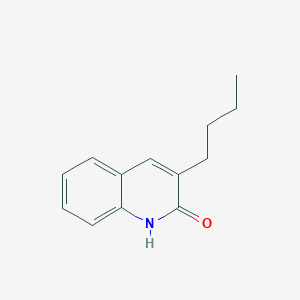
![Ethanediamide, N,N'-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]-](/img/structure/B15167196.png)
